![molecular formula C27H27NO3 B398406 2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B398406.png)
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a methylphenyl group, and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Introduction of the Methylphenyl Group: The methylphenyl group is added via a Grignard reaction, where a methylphenyl magnesium bromide reacts with the adamantyl intermediate.
Formation of the Isoindole Dione Moiety: The final step involves the cyclization of the intermediate to form the isoindole dione structure. This can be achieved through a condensation reaction using phthalic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, azides.
Scientific Research Applications
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a phenethylamine structure but lacks the adamantyl and isoindole dione groups.
Ethyl 3-(furan-2-yl)propionate: Contains a furan ring and a propionate group, differing significantly in structure and properties.
Uniqueness
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of an adamantyl group, a methylphenyl group, and an isoindole dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H27NO3 |
|---|---|
Molecular Weight |
413.5g/mol |
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1-adamantyl]-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H27NO3/c1-17-6-8-20(9-7-17)26-11-18-10-19(12-26)14-27(13-18,16-26)23(29)15-28-24(30)21-4-2-3-5-22(21)25(28)31/h2-9,18-19H,10-16H2,1H3 |
InChI Key |
HFZNBHHPWSMFOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


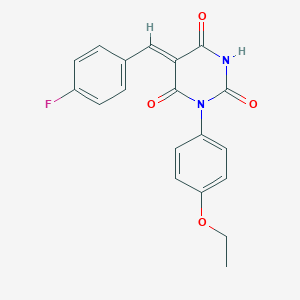
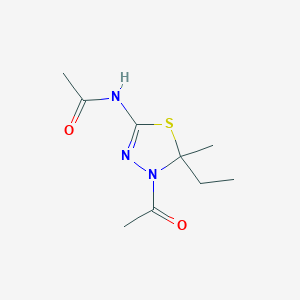
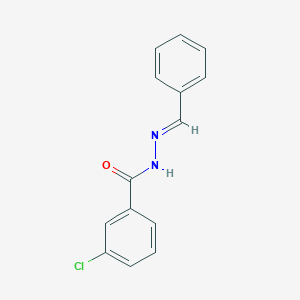

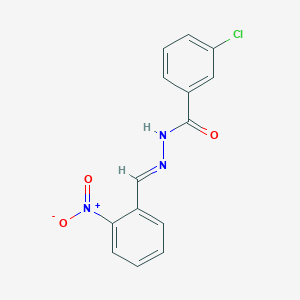
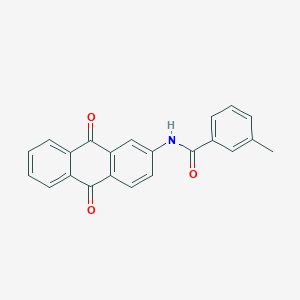
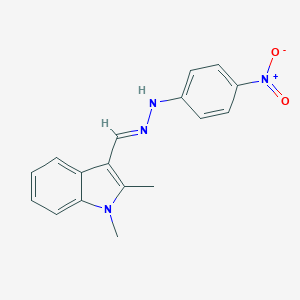
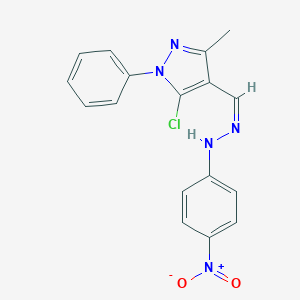
![4-bromo-N'-[3-(2-furyl)-2-propenylidene]benzohydrazide](/img/structure/B398340.png)
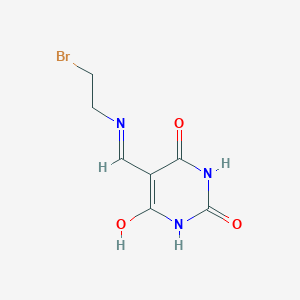
![1,3-dimethyl-5-[4-(octyloxy)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398344.png)
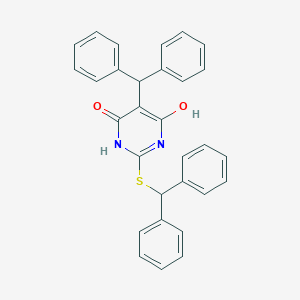
![3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B398351.png)
![6-bromo-2-(decylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B398353.png)
